molecular formula C18H26N2O B3857415 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide

3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide

Cat. No. B3857415
M. Wt: 286.4 g/mol
InChI Key: NINUNTDSZFXXIZ-ZHACJKMWSA-N
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Description

3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide, also known as PPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPAA belongs to the class of piperidine derivatives and is synthesized through various methods.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide is not fully understood. However, studies have shown that 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide exerts its neuroprotective effects by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide also inhibits the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes.
Biochemical and Physiological Effects:
3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide has been shown to have various biochemical and physiological effects. 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide reduces oxidative stress and inflammation in cells, leading to neuroprotection and anti-inflammatory effects. 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide has also been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in cancer cells.

Advantages and Limitations for Lab Experiments

3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide has several advantages for lab experiments. It is easily synthesized, has high purity, and is stable under various conditions. However, 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide has limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide research include further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and development of 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide analogs with improved efficacy and reduced toxicity. Additionally, 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide could be further explored for its potential applications in the treatment of neurodegenerative diseases, inflammatory diseases, and cancer.

Scientific Research Applications

3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide has shown potential therapeutic applications in various scientific research studies. One such application is its use as a neuroprotective agent due to its ability to inhibit the formation of reactive oxygen species and reduce oxidative stress in cells. 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide has also shown anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Furthermore, 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide has been shown to have anticancer properties, making it a potential chemotherapeutic agent.

properties

IUPAC Name

(E)-3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-17(2)12-15(13-18(3,4)20-17)19-16(21)11-10-14-8-6-5-7-9-14/h5-11,15,20H,12-13H2,1-4H3,(H,19,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINUNTDSZFXXIZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(CC(N1)(C)C)NC(=O)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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